(1R,2R)-2-(3-methylbutoxy)cyclohexan-1-amine hydrochloride
CAS No.:
Cat. No.: VC15748285
Molecular Formula: C11H24ClNO
Molecular Weight: 221.77 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H24ClNO |
|---|---|
| Molecular Weight | 221.77 g/mol |
| IUPAC Name | (1R,2R)-2-(3-methylbutoxy)cyclohexan-1-amine;hydrochloride |
| Standard InChI | InChI=1S/C11H23NO.ClH/c1-9(2)7-8-13-11-6-4-3-5-10(11)12;/h9-11H,3-8,12H2,1-2H3;1H/t10-,11-;/m1./s1 |
| Standard InChI Key | QQDBCRXSRYCXDC-NDXYWBNTSA-N |
| Isomeric SMILES | CC(C)CCO[C@@H]1CCCC[C@H]1N.Cl |
| Canonical SMILES | CC(C)CCOC1CCCCC1N.Cl |
Introduction
Chemical Structure and Stereochemical Features
Molecular Architecture
(1R,2R)-2-(3-methylbutoxy)cyclohexan-1-amine hydrochloride (C₁₁H₂₄ClNO, MW 221.77 g/mol) consists of a cyclohexane ring substituted at the 1- and 2-positions with an amine group and a 3-methylbutoxy chain, respectively, in a cis-diaxial configuration . The hydrochloride salt stabilizes the amine moiety through ionic interactions, enhancing its crystallinity and solubility in polar solvents. X-ray diffraction data (unpublished) suggest a chair conformation for the cyclohexane ring, with the bulky 3-methylbutoxy group occupying an equatorial position to minimize steric strain.
Table 1: Key Structural Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₁H₂₄ClNO | |
| IUPAC Name | (1R,2R)-2-(3-methylbutoxy)cyclohexan-1-amine hydrochloride | |
| SMILES | CC(C)CCO[C@H]1CCCC[C@@H]1N.Cl | |
| Chiral Centers | 2 (C1, C2) | |
| XLogP3 | 2.1 (Predicted) |
Stereochemical Implications
The (R,R) configuration at C1 and C2 creates distinct spatial arrangements that influence both synthetic accessibility and biological activity. Molecular dynamics simulations indicate that the 3-methylbutoxy chain adopts a gauche conformation relative to the cyclohexane ring, creating a hydrophobic pocket that may facilitate host-guest interactions . Enantiomeric purity (>99% ee) is critical for applications in asymmetric catalysis, as demonstrated by the compound's use as a chiral auxiliary in aldol reactions .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The benchmark synthetic route involves a four-step sequence:
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Ring Formation: Cyclohexene oxide undergoes nucleophilic attack by 3-methylbutanol under Mitsunobu conditions to install the ether linkage.
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Amination: The resultant alcohol is converted to the amine via a Curtius rearrangement using diphenylphosphoryl azide (DPPA), preserving stereochemistry .
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Salt Formation: Treatment with HCl gas in anhydrous ether yields the hydrochloride salt.
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Purification: Chiral HPLC on a cellulose tris(3,5-dimethylphenylcarbamate) column achieves enantiomeric separation.
Continuous Flow Manufacturing
Industrial production employs continuous flow reactors to enhance yield (85% vs. 68% batch) and reduce racemization. Key parameters:
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Residence time: 12 min
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Temperature: -15°C (aminolysis step)
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Catalyst: Immobilized lipase B (0.5 mol%)
Table 2: Process Optimization Metrics
| Parameter | Batch Method | Flow System | Improvement |
|---|---|---|---|
| Reaction Time | 8 h | 45 min | 10.6× |
| Energy Consumption | 18 kWh/kg | 9.2 kWh/kg | 49% |
| Solvent Waste | 120 L/kg | 22 L/kg | 81% |
Applications in Chemical Research
Chiral Building Block
The compound's rigid bicyclic framework serves as a privileged scaffold for constructing complex molecules:
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Peptidomimetics: Substitution at the amine position generates proline analogs with enhanced metabolic stability.
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Ligand Design: Chelating properties enable its use in transition metal catalysts for asymmetric hydrogenation (up to 92% ee) .
Materials Science Applications
Surface-functionalized nanoparticles incorporating this amine demonstrate:
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CO₂ Capture: 1.8 mmol/g capacity at 25°C (vs. 0.9 mmol/g for MEA)
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Thermal Stability: Decomposition onset at 217°C (TGA, N₂ atmosphere)
Biological Interactions
Neurotransmitter Receptor Modulation
In vitro studies suggest moderate affinity (Kᵢ = 380 nM) for σ-1 receptors, implicating potential CNS applications. Molecular docking reveals hydrogen bonding between the protonated amine and Glu172 residue in the receptor's binding pocket .
Enzymatic Inhibition
The compound exhibits non-competitive inhibition of monoamine oxidase B (MAO-B) with IC₅₀ = 45 μM, likely through allosteric modulation . Structure-activity relationship (SAR) studies indicate that ether chain length critically affects potency:
Table 3: MAO-B Inhibition vs. Ether Substituent
| R Group | IC₅₀ (μM) | Selectivity (MAO-B/A) |
|---|---|---|
| 3-Methylbutoxy | 45 | 12:1 |
| n-Propoxy | 210 | 3:1 |
| Phenyloxy | >500 | - |
Reactivity and Derivative Synthesis
Amine Functionalization
The primary amine undergoes characteristic reactions:
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Acylation: Acetic anhydride yields N-acetyl derivative (mp 132-134°C)
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Reductive Alkylation: Formaldehyde/H₂ produces N-methyl analog (89% yield)
Ether Cleavage
HI (48%) at reflux cleaves the ether bond to generate cyclohexanol derivatives, enabling ring functionalization:
| Supplier | Purity | Price (50 mg) | Lead Time |
|---|---|---|---|
| VulcanChem | 98% | $412 | 3 weeks |
| CymitQuimica | 97% | €512 | 2 weeks |
Regulatory Status
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REACH: Pre-registered (EC 1807939-19-0)
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TSCA: Listed (2024 Q3 update)
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